molecular formula C22H25N3O2 B276927 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone

Cat. No. B276927
M. Wt: 363.5 g/mol
InChI Key: IDDMPJZICDABKQ-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone, commonly known as MEAI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEAI is a member of the piperazine and indole classes of compounds and has been synthesized through various methods.

Mechanism of Action

MEAI acts as an SSRI by inhibiting the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant and anxiolytic effects of MEAI. Additionally, MEAI acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The activation of this receptor by MEAI may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MEAI has a high affinity for the serotonin transporter and the 5-HT1A receptor. MEAI has been shown to increase extracellular serotonin levels in the brain and to decrease the firing rate of serotonergic neurons. MEAI has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

One advantage of using MEAI in lab experiments is its high affinity for the serotonin transporter and the 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using MEAI is its potential for off-target effects, as it may interact with other receptors and transporters in the brain.

Future Directions

Future research on MEAI may focus on its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and drug addiction. Studies may also investigate the potential use of MEAI as a tool for studying the role of the serotonin transporter and the 5-HT1A receptor in various physiological and pathological conditions. Additionally, future research may focus on the development of more selective and potent MEAI analogs with fewer off-target effects.

Synthesis Methods

MEAI has been synthesized through various methods, including the condensation reaction of 2-methylindole-1-carboxaldehyde and 1-(2-methoxyphenyl)piperazine in the presence of acetic acid and sodium acetate. The reaction mixture is stirred at room temperature, and the resulting product is purified through recrystallization in ethanol. Other methods involve the use of different starting materials and reagents, such as 2-methyl-1H-indole and N-(2-methoxyphenyl)piperazine.

Scientific Research Applications

MEAI has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders, including depression and anxiety. Studies have shown that MEAI acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and anxiety. MEAI has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methylindol-1-yl)ethanone

InChI

InChI=1S/C22H25N3O2/c1-17-15-18-7-3-4-8-19(18)25(17)16-22(26)24-13-11-23(12-14-24)20-9-5-6-10-21(20)27-2/h3-10,15H,11-14,16H2,1-2H3

InChI Key

IDDMPJZICDABKQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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